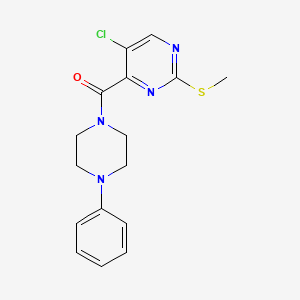
(5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-phenylpiperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-phenylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H17ClN4OS and its molecular weight is 348.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of (5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-phenylpiperazin-1-yl)methanone generally involves multi-step synthetic routes. A typical synthesis might start with the chlorination of 2-(methylthio)pyrimidine followed by a nucleophilic substitution reaction to introduce the phenylpiperazine moiety via an intermediate like 4-chloropyrimidine.
Industrial Production Methods: Industrial production methods often optimize these routes for scalability, involving efficient catalytic processes and high-yield conditions to produce the compound in large quantities.
化学反应分析
Types of Reactions: This compound can undergo various reactions, including:
Oxidation: Transformation of the methylthio group to sulfoxide or sulfone.
Reduction: Hydrogenation of the carbonyl group in methanone.
Substitution: Halogen exchange on the pyrimidine ring or functional group modifications on the piperazine ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may use halogenating agents or nucleophiles under mild to moderate conditions.
Major Products Formed: The primary products formed from these reactions include various oxidized or reduced forms of the original compound, as well as derivatives with modified substituents.
4. Scientific Research Applications: This compound finds applications in multiple areas:
Biology: As a probe to study biological processes due to its ability to interact with various biomolecules.
Medicine: Potential pharmaceutical applications, particularly in designing drugs that target specific receptors or enzymes.
Industry: In the development of specialty chemicals and intermediates for further synthesis.
5. Mechanism of Action: The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. These interactions often involve binding to active sites or allosteric sites, influencing the activity or function of the target proteins. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation, depending on the application context.
6. Comparison with Similar Compounds: Compared to similar compounds, (5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-phenylpiperazin-1-yl)methanone stands out due to its unique structural features and chemical reactivity. Similar compounds might include:
2-(Methylthio)pyrimidine derivatives: Varieties of substitutions on the pyrimidine ring offer different reactivity profiles.
Phenylpiperazine derivatives: Differences in linkage and substituent patterns on the piperazine ring yield distinct biological activities.
Methanone-linked compounds: Variations in the connecting groups and substituents lead to diverse chemical and biological properties.
Each of these compounds has its own unique set of characteristics, but the combination of features in this compound makes it particularly versatile and valuable in scientific research.
属性
IUPAC Name |
(5-chloro-2-methylsulfanylpyrimidin-4-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4OS/c1-23-16-18-11-13(17)14(19-16)15(22)21-9-7-20(8-10-21)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJHGJHEDQXOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














